molecular formula C21H18N4O3 B3657311 Ethyl 1-(4-acetylphenyl)-2-amino-1H-pyrrolo(2,3-B)quinoxaline-3-carboxylate

Ethyl 1-(4-acetylphenyl)-2-amino-1H-pyrrolo(2,3-B)quinoxaline-3-carboxylate

Cat. No.: B3657311
M. Wt: 374.4 g/mol
InChI Key: OCNRBVFBRJKYHL-UHFFFAOYSA-N
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Description

Ethyl 1-(4-acetylphenyl)-2-amino-1H-pyrrolo(2,3-B)quinoxaline-3-carboxylate is a complex organic compound that belongs to the class of pyrroloquinoxalines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrroloquinoxaline core, which is a fused bicyclic system, and various functional groups that contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(4-acetylphenyl)-2-amino-1H-pyrrolo(2,3-B)quinoxaline-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 4-acetylphenylhydrazine with ethyl 2-oxo-2-(pyrrol-2-yl)acetate to form an intermediate hydrazone. This intermediate then undergoes cyclization and subsequent functional group modifications to yield the final product. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency. The use of automated reactors and continuous flow systems can help in scaling up the synthesis while maintaining consistency in product quality. Purification techniques such as recrystallization, chromatography, and distillation are employed to isolate the desired compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(4-acetylphenyl)-2-amino-1H-pyrrolo(2,3-B)quinoxaline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoxaline derivatives.

    Reduction: Reduction reactions using agents such as sodium borohydride can convert the carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

The major products formed from these reactions include various substituted pyrroloquinoxalines, which can exhibit different biological activities and chemical properties.

Scientific Research Applications

Ethyl 1-(4-acetylphenyl)-2-amino-1H-pyrrolo(2,3-B)quinoxaline-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 1-(4-acetylphenyl)-2-amino-1H-pyrrolo(2,3-B)quinoxaline-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific biological context and the functional groups present in the compound.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-amino-1-[2-(3,4-dimethoxyphenyl)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate
  • Ethyl 2-amino-1-(2-furylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate
  • Ethyl 1-allyl-2-(cinnamoylamino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate

Uniqueness

Ethyl 1-(4-acetylphenyl)-2-amino-1H-pyrrolo(2,3-B)quinoxaline-3-carboxylate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of the acetylphenyl group, in particular, can influence the compound’s interaction with biological targets and its overall pharmacokinetic properties.

Properties

IUPAC Name

ethyl 1-(4-acetylphenyl)-2-aminopyrrolo[3,2-b]quinoxaline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O3/c1-3-28-21(27)17-18-20(24-16-7-5-4-6-15(16)23-18)25(19(17)22)14-10-8-13(9-11-14)12(2)26/h4-11H,3,22H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCNRBVFBRJKYHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)C4=CC=C(C=C4)C(=O)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 1-(4-acetylphenyl)-2-amino-1H-pyrrolo(2,3-B)quinoxaline-3-carboxylate
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Ethyl 1-(4-acetylphenyl)-2-amino-1H-pyrrolo(2,3-B)quinoxaline-3-carboxylate
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Ethyl 1-(4-acetylphenyl)-2-amino-1H-pyrrolo(2,3-B)quinoxaline-3-carboxylate
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Ethyl 1-(4-acetylphenyl)-2-amino-1H-pyrrolo(2,3-B)quinoxaline-3-carboxylate
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Ethyl 1-(4-acetylphenyl)-2-amino-1H-pyrrolo(2,3-B)quinoxaline-3-carboxylate
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Ethyl 1-(4-acetylphenyl)-2-amino-1H-pyrrolo(2,3-B)quinoxaline-3-carboxylate

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